Methyl {[(prop-2-en-1-yl)oxy]imino}acetate
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Overview
Description
Methyl {[(prop-2-en-1-yl)oxy]imino}acetate is an organic compound with a unique structure that includes an ester and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(prop-2-en-1-yl)oxy]imino}acetate typically involves the reaction of methyl acetate with prop-2-en-1-yl oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or acid, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl {[(prop-2-en-1-yl)oxy]imino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various oxime, amine, and ester derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Methyl {[(prop-2-en-1-yl)oxy]imino}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Some derivatives of this compound have been investigated for their therapeutic potential, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[(prop-2-en-1-yl)oxy]imino}acetate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: This compound shares a similar ester structure but differs in its aromatic ring substitution.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with an ester group, used in the synthesis of biologically active natural products.
Uniqueness
Methyl {[(prop-2-en-1-yl)oxy]imino}acetate is unique due to its combination of an oxime and ester functional group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
919763-66-9 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 2-prop-2-enoxyiminoacetate |
InChI |
InChI=1S/C6H9NO3/c1-3-4-10-7-5-6(8)9-2/h3,5H,1,4H2,2H3 |
InChI Key |
YCGGAGPIBWDFDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NOCC=C |
Origin of Product |
United States |
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